molecular formula C16H18ClN3O2 B4441498 4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide

4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide

Cat. No.: B4441498
M. Wt: 319.78 g/mol
InChI Key: OWTWTGWPZFIZGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide, also known as FCPR, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide acts as a partial agonist of serotonin receptors, specifically the 5-HT1A and 5-HT7 receptors. By binding to these receptors, this compound can modulate their activity and affect downstream signaling pathways. This mechanism of action is responsible for this compound's effects on mood, anxiety, and cognition in neuroscience research, as well as its potential anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific receptor it binds to and the downstream signaling pathways affected. In neuroscience research, this compound has been shown to decrease anxiety-like behavior in animal models, as well as improve cognitive function. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of 4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide is its specificity for serotonin receptors, which allows for targeted modulation of these receptors without affecting other neurotransmitter systems. Additionally, this compound has been shown to have low toxicity in animal models. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several potential future directions for research on 4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide. One area of interest is the development of new drugs based on this compound that target serotonin receptors, either as therapeutic agents for neurological disorders or as anticancer agents. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in other fields such as immunology and infectious disease. Finally, the optimization of the synthesis method for this compound could lead to increased yields and purity, making it more accessible for research purposes.

Scientific Research Applications

4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of serotonin receptors, which are involved in the regulation of mood, anxiety, and cognition. This compound has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been used in drug discovery as a starting point for the development of new drugs targeting serotonin receptors.

Properties

IUPAC Name

4-(3-chlorophenyl)-N-(furan-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2/c17-13-3-1-4-14(11-13)19-6-8-20(9-7-19)16(21)18-12-15-5-2-10-22-15/h1-5,10-11H,6-9,12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTWTGWPZFIZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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